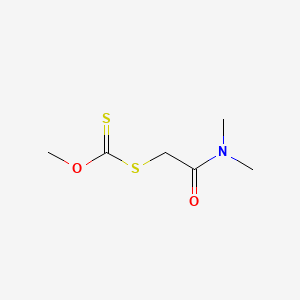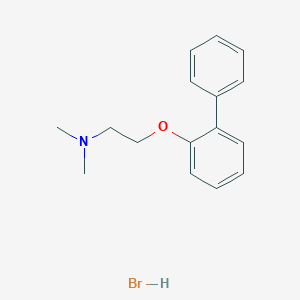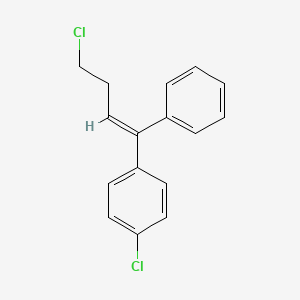
Phosphonic acid, (1-methylethyl)-, diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-methylethyl)-, diphenyl ester is an organophosphorus compound with the molecular formula C21H21O4P. It is also known as isopropylphenyl diphenyl phosphate. This compound is characterized by the presence of a phosphonic acid group esterified with diphenyl and (1-methylethyl) groups. It is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methylethyl)-, diphenyl ester can be synthesized through the esterification of phosphonic acid with diphenyl and (1-methylethyl) alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-methylethyl)-, diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphonic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phosphonic acid and (1-methylethyl) alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-methylethyl)-, diphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in enzyme inhibition studies due to its ability to interact with biological phosphates.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and resins
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-methylethyl)-, diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release phosphonic acid, which can then interact with biological molecules. This interaction can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, diphenyl ester: Similar structure but lacks the (1-methylethyl) group.
Phosphonic acid, bis(1-methylethyl) ester: Contains two (1-methylethyl) groups instead of diphenyl groups.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Similar structure but with a phosphoric acid group instead of phosphonic acid .
Uniqueness
Phosphonic acid, (1-methylethyl)-, diphenyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its combination of diphenyl and (1-methylethyl) groups makes it particularly useful in applications requiring both hydrophobic and hydrophilic characteristics .
Eigenschaften
CAS-Nummer |
1538-72-3 |
|---|---|
Molekularformel |
C15H17O3P |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
[phenoxy(propan-2-yl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O3P/c1-13(2)19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
HKYWEKLIWPYEOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















